Avobenzone

Catalog No.
S519867
CAS No.
70356-09-1
M.F
C20H22O3
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avobenzone

CAS Number

70356-09-1

Product Name

Avobenzone

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3

InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w
Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.

Synonyms

4-tert-butyl-4'-methoxydibenzoylmethane, avobenzone, BMDBM cpd, butyl-methoxydibenzoylmethane, parsol 1789, parsol-1789

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Description

The exact mass of the compound Avobenzone is 310.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.2 mg/l at 25 °c (est)solubility at 20 °c: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/wwater-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758680. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Primary Function: UVA Absorption

Avobenzone is a UVA filter, meaning it absorbs ultraviolet A radiation with wavelengths ranging from 320 to 400 nanometers (nm). UVA rays penetrate deeper into the skin compared to UVB rays and are linked to premature aging, wrinkles, and increased risk of skin cancer [National Cancer Institute, ].

Studies demonstrate Avobenzone's superior UVA absorption compared to other sunscreen ingredients like oxybenzone [Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, National Institutes of Health (.gov), ]. This makes it a vital component in sunscreens seeking broad-spectrum protection.

Challenges and Research Efforts

Despite its effectiveness, Avobenzone presents certain challenges that scientific research is actively addressing:

  • Photoinstability: Avobenzone degrades upon exposure to sunlight, reducing its efficacy over time [Evaluation of the avobenzone photostability in solvents used in cosmetic formulations, ResearchGate, ]. Research efforts focus on developing formulations that improve Avobenzone's stability in sunscreens [Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, National Institutes of Health (.gov), ].

Avobenzone, chemically known as butyl methoxydibenzoylmethane, is a dibenzoylmethane derivative with the formula C20H22O3C_{20}H_{22}O_{3}. It appears as a whitish to yellowish crystalline powder and has a weak odor. The compound is soluble in various oils and organic solvents but is insoluble in water . Avobenzone is notable for its broad-spectrum UV absorption capability, specifically targeting UVA rays, making it a popular ingredient in sunscreen formulations since its FDA approval in 1988 .

Avobenzone acts as a UV filter by absorbing UVA rays. When a UVA photon strikes an avobenzone molecule, the energy from the photon is absorbed, promoting an electron to a higher energy level within the molecule []. This excited state is unstable, and the molecule releases the energy as heat, effectively preventing the UV radiation from reaching the skin and causing damage [].

Avobenzone is generally considered safe for topical use in sunscreens []. However, some studies suggest potential endocrine-disrupting effects, although the evidence is inconclusive []. Additionally, avobenzone may cause allergic reactions in a small percentage of people [].

Here are some additional points to consider:

  • Avobenzone has been banned in some eco-sensitive areas due to concerns about its potential impact on coral reefs.
  • Research is ongoing to develop more stable forms of avobenzone or alternative broad-spectrum UVA filters.

Avobenzone undergoes keto-enol tautomerism, existing predominantly in the enol form when dissolved. This enol form is stabilized by intramolecular hydrogen bonding. Upon exposure to ultraviolet light, avobenzone can convert to its keto form, which is less stable and more prone to degradation. This photodegradation process can lead to the formation of various byproducts such as p-methoxybenzoic acid and t-butylbenzene . The degradation can result in significant loss of efficacy—up to 50-90% within the first hour of sun exposure .

While avobenzone effectively absorbs UVA radiation, it has been associated with several biological effects. Studies indicate that it can generate free radicals upon UV exposure, which may lead to oxidative stress and potential skin damage . Additionally, avobenzone has been linked to allergic reactions in some individuals, manifesting as photocontact dermatitis or classic allergic contact dermatitis . Its interaction with other sunscreen ingredients can also produce harmful breakdown products that may disrupt endocrine functions .

Avobenzone is synthesized through a Claisen condensation reaction involving 4-tert-butylbenzoic methyl ester and 4-methoxyacetophenone in the presence of sodium amide or potassium methoxide as a base. This reaction typically occurs in toluene and can yield up to 95% purity . The synthesis highlights the importance of controlling reaction conditions to maximize yield and minimize degradation.

The primary application of avobenzone is in sunscreen formulations, where it serves as an active ingredient providing protection against UVA rays. It is often combined with other agents like octocrylene or titanium dioxide to enhance stability and efficacy. Beyond cosmetics, avobenzone's photostability challenges have led researchers to explore its potential use in other fields such as pharmaceuticals and materials science .

Research indicates that avobenzone interacts with various chemicals commonly found in sunscreens. For instance, it can degrade when combined with mineral UV filters like zinc oxide and titanium dioxide unless appropriately coated . Additionally, avobenzone has been shown to react with chlorine, producing potentially toxic compounds that raise concerns about its safety profile when used in swimming environments .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with avobenzone. Below are some notable examples:

Compound NameStructure TypeUV Absorption RangeStability Issues
OxybenzoneBenzophenone derivativeUVB/UVAKnown for endocrine disruption
OctinoxateCinamate derivativeUVBLess effective against UVA
HomosalateSalicylate derivativeUVBLimited spectrum coverage
Titanium DioxideMineralBroad spectrumNon-toxic but can cause irritation
Zinc OxideMineralBroad spectrumNon-toxic but can cause irritation

Avobenzone, with the systematic name 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, possesses the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.39 grams per mole [1] [2] [3] [4] [5]. The compound belongs to the dibenzoylmethane class of molecules and exists as a β-diketone derivative [6] [7]. The chemical structure is characterized by two aromatic rings connected through a propane-1,3-dione linkage, with one ring bearing a tert-butyl substituent at the para position and the other containing a methoxy group [1] [2] [3].

The molecule exhibits keto-enol tautomerism, existing as a dynamic equilibrium between its enol and keto forms in solution [6] [7] [8]. The enol form is planar and stabilized by intramolecular hydrogen bonding within the β-diketone system, while the keto form adopts a butterfly-like conformation [6] [7]. In the enol tautomer, resonance-assisted hydrogen bonding occurs due to the presence of the methoxy group, which facilitates π-electron delocalization and enhances the stability of the chelated enol form [6] [7].

PropertyValue
Molecular FormulaC₂₀H₂₂O₃ [1] [2] [3]
Molecular Weight310.39 g/mol [1] [2] [3]
IUPAC Name1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione [5]
CAS Registry Number70356-09-1 [1] [2] [3] [4]
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC [5]
InChIKeyXNEFYCZVKIDDMS-UHFFFAOYSA-N [4] [5]

Spectroscopic Characterization

Ultraviolet-Visible Absorption Spectrum

Avobenzone demonstrates distinctive ultraviolet-visible absorption characteristics that are dependent on its tautomeric form and solvent environment. The enol form exhibits a primary absorption band at 355 nanometers, while the keto form produces an absorption band at 265 nanometers when measured in cyclohexane [6] [7]. The compound exhibits exceptional UVA absorption capabilities, with an absorption spectrum spanning 320 to 400 nanometers and achieving peak absorption at approximately 357 nanometers [2] [9] [10].

Solvent polarity significantly influences the absorption maxima of the enol form. In ethyl acetate, the absorption maximum shifts to 356 nanometers, while in dimethyl sulfoxide the maximum occurs at 363 nanometers, and in methanol at 358 nanometers [6] [7]. This bathochromic shift with increasing solvent polarity reflects the stabilization of the excited state through enhanced π→π* transitions in the carbonyl-conjugated ethylene system of the enol form [8].

The compound exhibits phosphorescent properties, with the enol form displaying phosphorescence lasting approximately 30 milliseconds [6]. When diluted in ethyl acetate at ambient temperature, avobenzone demonstrates fluorescence with peaks at 405 nanometers, a quantum yield of 0.01, and a fluorescence lifetime of 13 picoseconds [6]. The keto form exhibits strong phosphorescence in the 410-450 nanometer range with a triplet state lifetime of approximately 190 milliseconds [6].

Tautomeric FormSolventAbsorption Maximum (nm)
EnolCyclohexane355 [6] [7]
EnolEthyl Acetate356 [6] [7]
EnolDMSO363 [6] [7]
EnolMethanol358 [6] [7]
KetoCyclohexane265 [6] [7]

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes corresponding to the functional groups present in avobenzone. The compound exhibits strong carbonyl stretching vibrations typical of β-diketone systems. The enol form demonstrates a carbonyl stretch at approximately 1600 wavenumbers, which is lower than typical ketone carbonyl frequencies due to the resonance stabilization and intramolecular hydrogen bonding within the chelated enol structure [11] [12].

Specific infrared absorption bands include aromatic carbon-hydrogen stretching vibrations at approximately 3070 wavenumbers, ring stretching coupled with carbon-carbon carbonyl asymmetric stretching modes in the 1560-1500 wavenumber range, carbon-oxygen stretching at approximately 1300 wavenumbers, and methoxy carbon-oxygen stretching in the 1260-1230 wavenumber region [11] [12]. The compound also displays carbon-hydrogen bending and carbonyl stretching modes at approximately 1170 and 1110 wavenumbers, along with carbon-hydrogen out-of-plane bending and ring deformation vibrations in the 780-700 wavenumber range [11] [12].

Upon tautomerization or complexation, notable changes occur in the infrared spectrum. The appearance of bands at higher frequencies, such as 1683 wavenumbers, indicates the formation of diketo tautomers where carbonyl bonds strengthen due to loss of conjugation [11] [12].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Aromatic C-H Stretch~3070ν(=C-H) [11] [12]
C=O Stretch (Enol)~1600ν(C=O) with H-bonding [11] [12]
C=O Stretch (Keto)~1683ν(C=O) without conjugation [11] [12]
Ring Stretch1560-1500ν(C=C) + δ(OH) [11] [12]
C-O Stretch~1300ν(C-O) [11] [12]
Methoxy C-O Stretch1260-1230ν(C-O-CH₃) [11] [12]

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about avobenzone in both solution and solid states. Proton NMR analysis reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule [13] [14]. The aromatic protons appear in the typical aromatic region around 7-8 parts per million, with the tert-butyl methyl groups appearing as a singlet at approximately 1.35 parts per million [13].

The enolic proton represents a particularly distinctive feature in the proton NMR spectrum, appearing significantly downfield due to the intramolecular hydrogen bonding. This proton exhibits characteristic deuterium exchange behavior and provides insight into the tautomeric equilibrium [14]. Solution NMR studies demonstrate that while the tautomeric equilibrium favors the enol form, approximately 3.5 percent exists in the diketo form in cyclohexane-d₁₂, while no diketo form is observed in deuterated polar solvents [15].

Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbons appearing in the characteristic downfield region around 180-200 parts per million [14]. Deuterium isotope effects on carbon-13 chemical shifts have been employed to study the nature of intramolecular hydrogen bonding. In solid-state studies, deuterium substitution of the enolic hydrogen produces isotope effects of 1.3 parts per million at room temperature and 2.0 parts per million at 185 Kelvin on the enolic carbon adjacent to the tert-butyl substituted ring [14].

Variable temperature NMR studies reveal temperature-dependent line shapes indicating intramolecular dynamics, specifically rapid rotation of the methoxybenzene fragment with an estimated energy barrier of approximately 57 kilojoules per mole [14].

NMR ParameterValueAssignment
¹H Chemical Shift~7-8 ppmAromatic protons [13]
¹H Chemical Shift~1.35 ppmtert-Butyl CH₃ [13]
¹H Chemical Shift~17 ppmEnolic proton [13]
¹³C Isotope Effect1.3 ppm (RT)Enolic carbon (OD) [14]
¹³C Isotope Effect2.0 ppm (185K)Enolic carbon (OD) [14]
Energy Barrier~57 kJ/molMethoxybenzene rotation [14]

Physical Constants and Parameters

Melting and Boiling Points

Avobenzone exhibits well-defined thermal transition points that reflect its solid-state organization and intermolecular interactions. The compound demonstrates a melting point range of 81-86 degrees Celsius, with most sources reporting values between 81-84 degrees Celsius [16] [17] [18] [19] [20] [21] [22] [23]. The relatively narrow melting point range indicates good crystalline purity and consistent molecular packing in the solid state.

The boiling point of avobenzone has been determined both experimentally and through predictive modeling. Experimental observations place the boiling point at 463.6 degrees Celsius at standard atmospheric pressure [17] [20] [21], while predictive calculations suggest 463.6 ± 35.0 degrees Celsius at 760 millimeters of mercury [21] [23]. The high boiling point reflects the substantial molecular weight and the presence of aromatic systems that contribute to intermolecular π-π interactions.

The flash point, representing the lowest temperature at which vapors can ignite, occurs at 203.1 ± 26.0 degrees Celsius [20] [21], indicating that avobenzone requires significant thermal energy for vapor formation and ignition. This high flash point contributes to the compound's stability during typical formulation and storage conditions.

Thermal PropertyValueConditions
Melting Point81-86°CAtmospheric pressure [16] [17] [18] [19] [20]
Boiling Point463.6°C760 mmHg [17] [20] [21]
Flash Point203.1 ± 26.0°CStandard conditions [20] [21]

Density and Solubility Profiles

The density of avobenzone has been reported with slight variations depending on measurement conditions and methods. Values range from 1.037-1.041 grams per cubic centimeter [22] to 1.079 grams per cubic centimeter [17] [23], with some sources reporting 1.1 ± 0.1 grams per cubic centimeter [20] [21]. These variations likely reflect differences in crystal packing, temperature conditions, and measurement techniques.

Avobenzone exhibits distinctly hydrophobic characteristics with extremely limited water solubility. The compound demonstrates water solubility values ranging from 0.01 milligrams per liter at 20 degrees Celsius [24] [25] to 27 micrograms per liter at 20 degrees Celsius [17] [23], with estimated values of 2.2 milligrams per liter at 25 degrees Celsius [26]. This minimal aquatic solubility reflects the compound's lipophilic nature and extensive aromatic character.

In contrast to its poor water solubility, avobenzone demonstrates excellent solubility in organic solvents. The compound readily dissolves in isopropanol, dimethyl sulfoxide, decyl oleate, capric acid/caprylic triglycerides, castor oil, chloroform, and methanol [1] [17] [19] [27] [28] [23]. For analytical applications, avobenzone exhibits solubility of approximately 5 milligrams per milliliter in ethanol, dimethyl sulfoxide, and dimethyl formamide [28]. In aqueous buffer systems, maximum solubility of approximately 0.33 milligrams per milliliter can be achieved using a 1:2 dimethyl sulfoxide to phosphate buffered saline solution [28].

Solubility ParameterValueSolvent/Conditions
Water Solubility0.01 mg/L20°C [24] [25]
Water Solubility27 μg/L20°C [17] [23]
Organic Solubility5 mg/mLEthanol, DMSO, DMF [28]
Buffer Solubility0.33 mg/mL1:2 DMSO:PBS [28]
Density1.037-1.079 g/cm³Room temperature [17] [22] [23]

Partition Coefficient and Polarity Indices

The partition coefficient represents a critical parameter for understanding avobenzone's distribution behavior between aqueous and organic phases. The logarithmic octanol-water partition coefficient (LogP) has been determined through multiple methodologies, yielding values that consistently indicate the compound's lipophilic nature. Reported LogP values include 4.51 [29], 4.81 [21], 6.1 [17] [26] [23], and experimental determinations of 4.27 [29].

The predicted acid dissociation constant (pKa) value of 9.74 ± 0.13 [17] [21] [23] indicates that avobenzone behaves as a weak acid under physiological conditions, with the enolic proton representing the most acidic site within the molecule. This pKa value suggests that the compound remains predominantly in its neutral form at physiological pH, which correlates with its observed lipophilic distribution characteristics.

Vapor pressure measurements demonstrate avobenzone's low volatility characteristics. The compound exhibits vapor pressure values below detection limits, with reported values of 0 pascals at 25 degrees Celsius [17] [23] and estimated values of 1.4 × 10⁻⁶ millimeters of mercury at 25 degrees Celsius [20]. The extremely low vapor pressure contributes to the compound's photostability and prevents significant evaporative losses during application.

The Henry's Law constant of 2 × 10⁻¹⁰ atmosphere-cubic meters per mole at 25 degrees Celsius [20] further confirms the compound's preference for organic phases over aqueous environments. The refractive index of 1.545 [20] [21] provides additional physical characterization data useful for quality control and identification purposes.

Partition ParameterValueConditions/Method
LogP4.27-6.1Octanol-water [17] [21] [29] [26]
pKa9.74 ± 0.13Predicted [17] [21] [23]
Vapor Pressure<0.1 Pa25°C [17] [20] [23]
Henry's Constant2×10⁻¹⁰ atm·m³/mol25°C [20]
Refractive Index1.545Room temperature [20] [21]

Crystal Structure and Solid-State Properties

Avobenzone crystallization behavior demonstrates significant complexity due to its tautomeric nature and interactions with other formulation components. The compound crystallizes from various solvents, with methanol being commonly employed for recrystallization procedures [30]. X-ray diffraction studies reveal that avobenzone can exist in different polymorphic forms, with the solid-state structure influenced by the predominant tautomeric form and crystal packing arrangements [30] [31].

Powder X-ray diffraction analysis of avobenzone crystals shows characteristic reflections that distinguish between the enol and keto tautomeric forms [30]. The diffraction patterns demonstrate additional reflections in the low-angle region below 2θ = 20 degrees for isolated crystals compared to pure tautomeric forms [30]. These observations suggest that the crystalline structure accommodates both tautomeric forms with specific geometric arrangements that optimize intermolecular interactions.

The crystallization process can be influenced by the presence of metal oxide particles, particularly titanium dioxide and zinc oxide, which act as nucleation sites [30] [31]. Energy-dispersive X-ray spectroscopy analysis reveals increased concentrations of titanium and zinc near crystal centers, indicating heterogeneous nucleation mechanisms [30]. This metal oxide-driven crystallization results in complex formation where the organic sunscreen molecules organize around inorganic oxide grains.

Scanning electron microscopy studies reveal that avobenzone crystals exhibit morphological characteristics dependent on crystallization conditions and the presence of additives [30] [31]. The crystals demonstrate surface features and growth patterns that reflect the underlying molecular packing arrangements and the influence of nucleation sites [30].

Raman spectroscopic analysis of crystalline avobenzone provides complementary information to X-ray diffraction studies [30]. The vibrational spectra reveal changes in molecular conformation upon crystallization, with shifts in characteristic bands indicating alterations in intramolecular hydrogen bonding and π-electron delocalization patterns [30]. These spectroscopic changes confirm that crystallization affects the tautomeric equilibrium and molecular geometry.

Crystal PropertyObservationAnalysis Method
PolymorphismMultiple forms detectedPXRD [30]
NucleationMetal oxide assistedEDS analysis [30]
TautomerismBoth forms in crystalsRaman spectroscopy [30]
MorphologyVariable with conditionsSEM [30] [31]
Molecular Packingπ-π interactionsStructural analysis [30]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Other Solid
Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]

Color/Form

Crystals from methanol
Off-white to yellowish, crystalline powde

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

310.15689456 g/mol

Monoisotopic Mass

310.15689456 g/mol

Heavy Atom Count

23

LogP

log Kow = 4.51 (est)

Odor

Slightly aromatic
Weak odo

Appearance

White to light yellow crystalline powder.

Melting Point

83.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G63QQF2NOX

GHS Hazard Statements

Aggregated GHS information provided by 2050 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 17 of 2050 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 2033 of 2050 companies with hazard statement code(s):;
H413 (95.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sun protection factor, added in the sunscreen products for its wide spectrum ultraviolet absorption properties.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

Avobenzone is a sunscreen blocker. Avobenzone is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0.0000014 [mmHg]

Other CAS

70356-09-1

Absorption Distribution and Excretion

Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Wikipedia

Avobenzone
Trimethylolpropane_triacrylate

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for AVOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

K.-F. De Polo, Germany 2945125; idem, United States of America 4387089 (1980, 1983 both to Givaudan)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-: ACTIVE
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

HPLC determination in cosmetics
Analyte: avobenzone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical purity; procedure: gas chromatography with flame ionization detection with comparison to standards

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Dunkelberger AD, Kieda RD, Marsh BM, Crim FF. Picosecond Dynamics of Avobenzone in Solution. J Phys Chem A. 2015 Jun 18;119(24):6155-61. doi: 10.1021/acs.jpca.5b01641. Epub 2015 Jun 2. PubMed PMID: 25978304.
2: Afonso S, Horita K, Sousa e Silva JP, Almeida IF, Amaral MH, Lobão PA, Costa PC, Miranda MS, Esteves da Silva JC, Sousa Lobo JM. Photodegradation of avobenzone: stabilization effect of antioxidants. J Photochem Photobiol B. 2014 Nov;140:36-40. doi: 10.1016/j.jphotobiol.2014.07.004. Epub 2014 Jul 15. PubMed PMID: 25086322.
3: Kumar P, Deshpande A. Patent review on photostability enhancement of avobenzone and its formulations. Recent Pat Drug Deliv Formul. 2015;9(2):121-8. Review. PubMed PMID: 25643262.
4: Kim MG, Kim TH, Shin BS, Kim MG, Seok SH, Kim KB, Lee JB, Choi HG, Lee YS, Yoo SD. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 15;1003:41-6. doi: 10.1016/j.jchromb.2015.09.014. Epub 2015 Sep 15. PubMed PMID: 26409261.
5: Trossini GH, Maltarollo VG, Garcia RD, Pinto CA, Velasco MV, Honorio KM, Baby AR. Theoretical study of tautomers and photoisomers of avobenzone by DFT methods. J Mol Model. 2015 Dec;21(12):319. doi: 10.1007/s00894-015-2863-2. Epub 2015 Dec 2. PubMed PMID: 26631072.
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